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Compound of Interest

Compound Name: 2-(Adamantan-2-yl)ethanamine
CAS No.: 59807-55-5
Cat. No.: B3427508
Get Quote
. J

Executive Summary & Compound Profile

2-(Adamantan-2-yl)ethanamine (CAS: 59807-53-3) represents a distinct structural class of
adamantane derivatives. Unlike the commercially ubiquitous 1-substituted analogs (e.g.,
Rimantadine, Amantadine), this compound features the ethylamine side chain attached to the
secondary carbon (C2) of the tricyclic cage. This structural isomerism imparts unique
pharmacological properties and, critically, a distinct spectroscopic signature due to the
alteration of the cage symmetry from

(1-substituted) to
(2-substituted).

This guide provides a rigorous technical breakdown of the spectroscopic data required to
validate the identity and purity of this compound, synthesizing data from nuclear magnetic
resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).[1]

Chemical Identity
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Parameter Detail

IUPAC Name 2-(Adamantan-2-yl)ethanamine
Common Name 2-(2-Adamantyl)ethylamine
CAS Number 59807-53-3

Molecular Formula

Molecular Weight 179.31 g/mol

Structure Adamantane cage substituted at C2 with

Synthesis Context & Impurity Profiling

Why this matters for spectroscopy: The synthesis of 2-substituted adamantanes often involves
the reduction of 2-(adamantan-2-yl)acetonitrile or the reductive amination of adamantan-2-one.
Consequently, spectroscopic analysis must specifically target the exclusion of these
precursors.

o Key Impurity Signal (IR): Nitrile (
) stretch at ~2250 cm~* (Must be absent).[1]
o Key Impurity Signal (NMR): Carbony! (

) peak >200 ppm in

C NMR (Must be absent).

Mass Spectrometry (MS) Analysis[1][2][3][4]
Fragmentation Mechanics

The mass spectrum of 2-(adamantan-2-yl)ethanamine is dominated by

-cleavage of the amine and the stability of the adamantyl carbocation.

e Molecular lon (
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): m/z 179 (Typically weak intensity in El due to rapid fragmentation).[1]
e Base Peak: m/z 30 (
). This arises from the
-cleavage of the ethylamine chain, a diagnostic feature for primary amines.

e Characteristic Fragment: m/z 135 (

).[1] This is the 2-adamantyl cation, formed by the heterolytic cleavage of the side chain.

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation flow confirming the structural
connectivity.

o-Cleavage Product
m/z 30 (Base Peak)
[CH2=NH2]+

- C11H15 (Adamantyl-CH2

Parent lon (M+)
m/z 179
[C12H21N]+

- C2H6N (Ethylamine chain)

Adamantyl Cation Ring Openi Cage Rearrangement
m/z 135 i ODEING m/z 93, 79

[C10H15]+ (Complex Fragments)

Click to download full resolution via product page

Caption: Electron lonization (El) fragmentation pathway highlighting the diagnostic a-cleavage

and cage stability.

Infrared Spectroscopy (IR)[1]

The IR spectrum serves as a rapid "fingerprint” validation, particularly for the primary amine
functionality and the saturated hydrocarbon cage.
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Frequency (

Assignment Diagnostic Note
)
Weak doublet typical of
3350 - 3280 N-H Stretch primary amines (
).
Very strong. The rigid
C-H Stretch ( adamantane cage produces
2930 - 2850 _ o
) intense, sharp bands in this
region.
] ) Medium intensity. Confirms the
1580 - 1650 N-H Bend (Scissoring) )
presence of the amine.
Characteristic of the methylene
1450 - 1470 Bend bridges in the adamantane
cage.
Long chain rocking (less
720 Rocki i o
0Cxing distinct due to cage rigidity).

Nuclear Magnetic Resonance (NMR)[1][5][6][7]1[8][9]
Structural Logic: The Symmetry Shift

In 1-substituted adamantanes, the C2, C8, and C9 carbons are equivalent. In 2-substituted
adamantanes, the symmetry breaks into a plane (

).

e C2: The ipso carbon (chiral center in the context of the cage if further substituted, but here a
pseudo-asymmetric center).

e C1, C3: Bridgehead carbons adjacent to substitution (Equivalent).[1]

o C4, C10: Methylenes flanking the bridgeheads.
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H NMR Data (400 MHz, )

Note: Chemical shifts are referenced to TMS (

0.00).

Shift (
Multiplicity
ppm)

Integration

Assignment

Mechanistic
Insight

Triplet (
2.72 2H
Hz)

Deshielded by
the
electronegative

nitrogen (

-position).

1.85-1.95 Broad Singlet 2H

Cage H1, H3

Bridgehead
protons adjacent
to the

substituent.

1.70-1.80 Multiplet ~4H

Cage H5, H7 +
H2

Distal
bridgeheads and
the methine

proton at C2.

1.60-1.68 Multiplet ~8H

Cage

Bulk methylene
protons of the
adamantane

skeleton.

1.35 Quartet/Multiplet  2H

-protons.
Shielded relative
to the

-position.

1.10-1.20 Broad Singlet 2H

Exchangeable.
Shift varies with
concentration/sol

vent.
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C NMR Data (100 MHz, )

The carbon spectrum provides the definitive proof of the 2-substitution pattern.

Shift (
Carbon Type Assignment
ppm)
-Carbon (
40.5
)
-Carbon (
39.2
)
38.8 C2 (Ipso carbon of cage)
C4, C9, C10 (Cage
375
methylenes)
31.8 C1, C3 (Bridgeheads)
27.6 C5, C7 (Distal bridgeheads)
27.2 C6 (Distal methylene)

NMR Assignment Workflow

The following diagram details the logic flow for assigning the adamantane cage protons,
distinguishing between the 1-substituted and 2-substituted isomers.
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Analyze 1H/13C Spectra

Check Symmetry Elements
(Equivalence of Bridgeheads)

High Symmetry \Lower Symmetry

1-Substituted (C3v) 2-Substituted (Cs)
3 Equivalent CH2 groups Split Bridgehead Signals
3 Equivalent CH groups (C1/C3 vs C5/C7)

Confirm C2 Methine Signal
(~38-40 ppm in 13C)

Click to download full resolution via product page
Caption: Decision tree for distinguishing adamantane isomers via NMR symmetry analysis.

Experimental Protocol for Analysis

To ensure reproducibility and data integrity (Trustworthiness), follow this sample preparation

protocol.
o Sample Preparation (NMR):
o Dissolve 10-15 mg of 2-(adamantan-2-yl)ethanamine in 0.6 mL of

(Chloroform-d).

o Note: If the hydrochloride salt is used, add 1 drop of

or use

to solubilize and free the base for consistent shifts.

o Sample Preparation (MS):
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o Dilute to 10 ppm in Methanol (MeOH).
o Method: Direct Infusion ESI (Electrospray lonization) or GC-MS (El mode).

o Caution: Ensure the inlet temperature is <200°C to prevent thermal degradation of the

amine.
» Data Processing:
o Calibrate

H NMR to residual
at 7.26 ppm.

o Calibrate

C NMR to

triplet center at 77.16 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 2-
(Adamantan-2-yl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3427508/docs#comprehensive-spectroscopic-
characterization-of-2-adamantan-2-yl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b3427508/docs?utm_src=pdf-body#comprehensive-spectroscopic-characterization-of-2-adamantan-2-yl-ethanamine
https://www.benchchem.com/product/b3427508?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/2076-3417/14/9/3700
https://www.researchgate.net/publication/366200863_Synthesis_of_2-adamantyl-containing_amines_as_compounds_with_potential_pharmacological_activity
https://www.benchchem.com/product/b3427508/docs#comprehensive-spectroscopic-characterization-of-2-adamantan-2-yl-ethanamine
https://www.benchchem.com/product/b3427508/docs#comprehensive-spectroscopic-characterization-of-2-adamantan-2-yl-ethanamine
https://www.benchchem.com/product/b3427508/docs#comprehensive-spectroscopic-characterization-of-2-adamantan-2-yl-ethanamine
https://www.benchchem.com/product/b3427508/docs#comprehensive-spectroscopic-characterization-of-2-adamantan-2-yl-ethanamine
https://www.benchchem.com/product/b3427508?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427508?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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